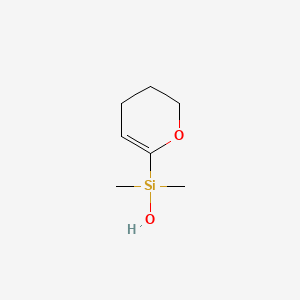

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

描述

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.27 g/mol . It is also known by its synonym (5,6-Dihydro-4H-pyran-2-yl)dimethylsilanol . This compound is characterized by its unique structure, which includes a pyran ring and a dimethylsilanol group. It is primarily used in laboratory settings and has various applications in synthetic chemistry .

准备方法

The synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol typically involves the reaction of 3,4-Dihydro-2H-pyran with dimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane. The product is then purified by distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .

化学反应分析

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various silane and siloxane derivatives .

科学研究应用

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol has applications in chemistry, biology, medicine, and industry. It is used as a protecting group for hydroxyl functionalities in organic synthesis and in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. This compound also serves as an intermediate in the synthesis of various medicinal compounds, particularly those involving silicon-containing moieties, and is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It is used as a protecting group for hydroxyl functionalities in organic synthesis.

- Biology The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

- Medicine It serves as an intermediate in the synthesis of various medicinal compounds, particularly those involving silicon-containing moieties.

- Industry The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.

The uniqueness of this compound lies in its combination of the pyran ring and the dimethylsilanol group, which provides enhanced stability and versatility in synthetic applications.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction Reduction reactions can convert the silanol group to a silane using reducing agents like lithium aluminum hydride.

- Substitution The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles such as halides or alkoxides.

作用机制

The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol involves its ability to act as a protecting group for hydroxyl functionalities . The pyran ring stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions during synthesis . The dimethylsilanol group can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

相似化合物的比较

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be compared with other similar compounds, such as:

3,4-Dihydro-2H-pyran: This compound lacks the dimethylsilanol group and is primarily used as a protecting group for hydroxyl functionalities.

Dimethylsilanol: This compound lacks the pyran ring and is used in the synthesis of various silicon-containing compounds.

Tetrahydropyran: Similar to 3,4-Dihydro-2H-pyran but with a fully saturated ring, it is used as a protecting group in organic synthesis.

The uniqueness of this compound lies in its combination of the pyran ring and the dimethylsilanol group, which provides enhanced stability and versatility in synthetic applications .

生物活性

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.27 g/mol. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and in the synthesis of biologically active molecules. Its unique structure combines a pyran ring with a dimethylsilanol group, enhancing its stability and versatility in various chemical reactions.

The biological activity of this compound is primarily linked to its role as a protecting group in organic synthesis. By forming stable Si-O bonds, it can protect hydroxyl functionalities during chemical reactions, allowing for selective modifications of other functional groups without interference from alcohols. This property is crucial in the synthesis of pharmaceuticals and agrochemicals where precise control over functional groups is necessary.

Applications in Medicinal Chemistry

Research indicates that this compound serves as an intermediate in synthesizing various medicinal compounds. Its ability to stabilize reactive intermediates makes it valuable in developing kinase inhibitors and other therapeutic agents . For instance, studies have shown that compounds derived from this silanol can exhibit significant biological activities, including anti-cancer properties.

Case Studies

- Kinase Inhibitors : A study highlighted the use of cyclic ether compounds, including derivatives of this compound, as effective kinase inhibitors. These compounds were designed to interact selectively with specific kinases involved in cancer progression .

- Pharmaceutical Synthesis : In a recent synthesis involving this compound, researchers successfully created a series of biologically active molecules that demonstrated promising results in preclinical trials for various diseases, including inflammatory conditions and cancers.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Silanol with pyran ring | Protecting group; used in kinase inhibitors |

| 3,4-Dihydro-2H-pyran | Simple pyran | Used as a protecting group |

| Dimethylsilanol | Simple silanol | General use in organic synthesis |

| Tetrahydropyran | Saturated pyran | Used for similar protective applications |

The synthesis of this compound typically involves the reaction of 3,4-Dihydro-2H-pyran with dimethylchlorosilane in the presence of bases such as triethylamine. The resulting compound can undergo various chemical reactions including oxidation to form silanols or siloxanes and reduction to convert the silanol group to a silane .

Chemical Reactions Involved

- Oxidation : Converts to silanol or siloxane using agents like hydrogen peroxide.

- Reduction : Converts to silane using lithium aluminum hydride.

- Substitution : Nucleophilic substitution where hydroxyl groups are replaced by other nucleophiles.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, and what are the critical reaction parameters?

- Methodology : A common approach involves lithiation of 3,4-dihydro-2H-pyran derivatives followed by reaction with chlorodimethylsilane. For example, (3,4-Dihydro-2H-pyran-6-yl)lithium can be synthesized via transmetallation and subsequently treated with chlorodimethylsilane to yield the silanol derivative . Key parameters include temperature control (−78°C for lithiation) and anhydrous conditions to prevent hydrolysis.

- Practical Note : The compound is commercially available in research quantities (250 mg to 5 g), facilitating small-scale exploratory studies .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodology :

- NMR : H and C NMR to confirm the pyran ring structure and silicon-bound methyl groups. The deshielded protons adjacent to the silanol group may appear at δ 1.2–1.5 ppm .

- FTIR : A broad O–H stretch (~3200–3600 cm) confirms the silanol moiety, while Si–C stretches appear near 1250 cm .

- Mass Spectrometry : ESI-MS or EI-MS can validate the molecular ion peak at m/z 158.27 (CHOSi) .

Q. How should researchers handle and store this compound to prevent degradation?

- Handling : Use inert atmospheres (N/Ar) to avoid moisture-induced hydrolysis. Personal protective equipment (PPE) including gloves and goggles is mandatory due to potential respiratory irritation .

- Storage : Store in airtight containers at 2–8°C. Incompatible with strong acids and heavy metals, which may catalyze decomposition .

Advanced Research Questions

Q. How does the silicon moiety influence reactivity compared to carbon analogs in cross-coupling reactions?

- Methodology : The Si–O bond in silanols enables unique reactivity, such as acting as a directing group in C–H functionalization. Comparative studies with carbon-based alcohols (e.g., cyclohexanol derivatives) reveal slower kinetics but higher regioselectivity due to steric and electronic effects of the dimethylsilanol group .

- Case Study : In Zweifel olefination, silicon-stabilized intermediates enhance selectivity for trans-alkene formation versus carbocation rearrangements in carbon analogs .

Q. How can contradictions in reported stability data under varying pH conditions be resolved?

- Analysis : Conflicting data may arise from differences in solvent systems (aqueous vs. organic). Experimental validation:

- Acidic Conditions (pH < 3) : Rapid hydrolysis to dimethylsiloxane and pyran derivatives.

- Neutral/Basic Conditions (pH 7–12) : Stability improves, but prolonged exposure leads to slow siloxane polymerization .

Q. What computational methods predict the compound’s behavior in novel catalytic cycles?

- Methodology :

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to assess bond dissociation energies (Si–O: ~452 kJ/mol) and transition states for hydrolysis .

- MD Simulations : Model solvation effects in THF/water mixtures to predict aggregation tendencies .

Q. Key Considerations for Experimental Design

属性

IUPAC Name |

3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDNGTLKIVNNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CCCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462568 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304669-35-0 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。